6-Formylpyridine-2-sulfonyl fluoride
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Overview
Description
6-Formylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4FNO3S It is characterized by the presence of a formyl group at the 6th position and a sulfonyl fluoride group at the 2nd position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpyridine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl groups into a pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in sulfolane. The reaction is carried out under heating conditions to facilitate the substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Formylpyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: The major product is 6-carboxypyridine-2-sulfonyl fluoride.
Reduction Products: The major product is 6-hydroxymethylpyridine-2-sulfonyl fluoride.
Scientific Research Applications
6-Formylpyridine-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-formylpyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This property makes it a useful tool in chemical biology for studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
2,6-Difluoropyridine: Similar in structure but lacks the formyl and sulfonyl fluoride groups.
6-Formylpyridine: Contains the formyl group but lacks the sulfonyl fluoride group.
2-Sulfonyl Fluoropyridine: Contains the sulfonyl fluoride group but lacks the formyl group.
Uniqueness: 6-Formylpyridine-2-sulfonyl fluoride is unique due to the presence of both the formyl and sulfonyl fluoride groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-formylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJQKYCTSHKBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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